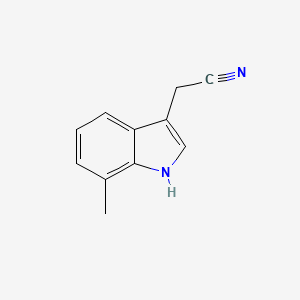

2-(7-methyl-1H-indol-3-yl)acetonitrile

Descripción general

Descripción

2-(7-methyl-1H-indol-3-yl)acetonitrile is a derivative of indole, which is a versatile and common nitrogen-based heterocyclic scaffold . Indole-based compounds are important due to their biological and pharmaceutical activities . This compound is a light-induced auxin-inhibitory substance isolated from light-grown cabbage (Brassica olearea L.) shoots .

Synthesis Analysis

Indoles are significant heterocyclic systems in natural products and drugs. They play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of various disorders has attracted increasing attention in recent years . The investigation of novel methods of synthesis has attracted the attention of the chemical community .Molecular Structure Analysis

The molecular formula of a similar compound, 2-(3-(hydroxyimino)methyl)-1H-indol-3-yl)acetonitrile, is C17H14N3O2Cl . The FT-IR spectrum shows peaks at 3061 cm^-1 (Ar-H str), 1538 cm^-1 (Ar-C str), 3369 cm^-1 (NH-str), 1646 cm^-1 (NH-bend), 1705 cm^-1 (C=O-str), and 689 cm^-1 (Cl) .Chemical Reactions Analysis

Indole derivatives show various biologically vital properties . They have been used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .Physical And Chemical Properties Analysis

The melting point of a similar compound, 2-(3-(hydroxyimino)methyl)-1H-indol-3-yl)acetonitrile, is 211–213°C . The compound has a high fluorescence quantum yield and good thermal stability .Aplicaciones Científicas De Investigación

Crystallography

The compound “2-(7-methyl-1H-indol-3-yl)acetonitrile” has been studied in the field of crystallography . In the crystal structure of this compound, the carbonitrile group is twisted away from the indole plane . This unique structure allows for N-H⋯N hydrogen bonds to link the molecules into chains, which propagate in a specific direction .

Biological Potential

Indole derivatives, including “2-(7-methyl-1H-indol-3-yl)acetonitrile”, have shown diverse biological activities . These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This wide range of biological activities makes indole derivatives an area of interest for pharmaceutical research .

Organic Electronic Materials

“2-(7-methyl-1H-indol-3-yl)acetonitrile” based fluorophores have been used in the creation of organic electronic materials . These materials have potential applications in various fields, including two-photon absorption, organic semiconductors, organic photovoltaics (OPVs), organic field effect transistors (OFETs), information storage devices, nonlinear optics (NLO), sensors, and organic light emitting diodes (OLEDs) .

Two-Photon Absorption

Two-photon absorption is a process where two photons are absorbed by a molecule simultaneously. “2-(7-methyl-1H-indol-3-yl)acetonitrile” based fluorophores have shown potential in this field .

Organic Semiconductors

Organic semiconductors are a type of semiconductor made from organic materials. “2-(7-methyl-1H-indol-3-yl)acetonitrile” based fluorophores have been used in the creation of these semiconductors .

Organic Photovoltaics (OPVs)

Organic photovoltaics (OPVs) are a type of solar cell that uses organic electronics to convert light into electricity. “2-(7-methyl-1H-indol-3-yl)acetonitrile” based fluorophores have shown potential in this field .

Organic Field Effect Transistors (OFETs)

Organic field effect transistors (OFETs) are a type of field effect transistor using an organic semiconductor in its channel. “2-(7-methyl-1H-indol-3-yl)acetonitrile” based fluorophores have been used in the creation of these transistors .

Information Storage Devices

“2-(7-methyl-1H-indol-3-yl)acetonitrile” based fluorophores have been used in the creation of information storage devices . These devices use the unique properties of these fluorophores to store information.

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

The compound exhibits high fluorescence quantum yield and good thermal stability, making it an excellent candidate for OLED applications . The vacuum deposited non-doped OLED device fabricated using a similar compound shows electroluminescence at 564 nm, maximum current efficiency (CE) 0.687 cd A−1, and a maximum external quantum efficiency (EQE) of 0.24% .

Propiedades

IUPAC Name |

2-(7-methyl-1H-indol-3-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2/c1-8-3-2-4-10-9(5-6-12)7-13-11(8)10/h2-4,7,13H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLHXXGYXFMACFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CN2)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(7-methyl-1H-indol-3-yl)acetonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![cis-3-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B1648859.png)

![cis-3-[2-(2-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1648862.png)

![2-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-5-methylpyrazole-3-carboxylic acid](/img/structure/B1648881.png)

![5-[2,4-Bis(benzyloxy)-5-isopropylphenyl]-N-ethyl-4-(4-formylphenyl)isoxazole-3-carboxamide](/img/structure/B1648892.png)

![2-((6-(hydroxymethyl)-2-((3-morpholinopropyl)amino)-1H-benzo[d]imidazol-1-yl)methyl)-6-methylpyridin-3-ol](/img/structure/B1648894.png)

![Ethyl (7R,8S)-8-amino-1,4-dioxaspiro[4.5]decane-7-carboxylate](/img/structure/B1648906.png)

![Imidazo[1,5-a]pyrido[3,2-e]pyrazine, 2,6-dimethoxy-7-methyl-](/img/structure/B1648935.png)